![molecular formula C13H17N3 B1310808 1-(1H-pyrrolo[2,3-b]pyridin-3-ylméthyl)pipéridine CAS No. 23616-64-0](/img/structure/B1310808.png)

1-(1H-pyrrolo[2,3-b]pyridin-3-ylméthyl)pipéridine

Vue d'ensemble

Description

Synthesis Analysis

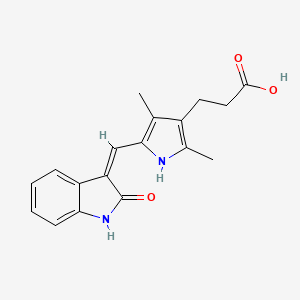

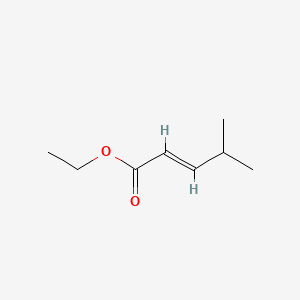

The synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine derivatives has been explored in various contexts, with different research groups reporting their methodologies. For instance, the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . Another study reported the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde from commercially available pyrrole through acylation and nucleophilic substitution, achieving a total yield of 65% . Additionally, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction .

Molecular Structure Analysis

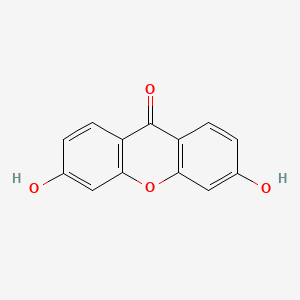

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines] were characterized by IR, 1H NMR, 13C NMR, and single crystal X-ray diffraction, revealing intermolecular hydrogen bonding in their crystalline structures . The molecular structures of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate and related compounds were analyzed using DFT calculations, indicating a higher stability of the hydrazone tautomers .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored in the context of their potential as ligands for biological receptors. For instance, a series of indoles and 1H-pyrrolo[2,3-b]pyridines with a piperidine ring at the 3-position were synthesized and found to bind with high affinity to the ORL-1 receptor . Moreover, the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives was reported using piperidine–iodine as a dual system catalyst in a one-pot three-component reaction .

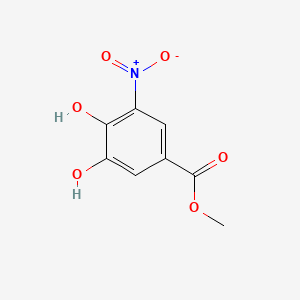

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often inferred from their molecular structures and synthesis pathways. The title compound, 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, was found to have a chair conformation for the piperidine ring and a planar pyridine ring, with the pyrrole and pyridine rings being almost coplanar . The molecular electrostatic potential (MEP) and Frontier Molecular Orbitals (FMOs) of dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines] were calculated, indicating electrophilic and nucleophilic sites and suggesting good stability and high excitation energies .

Applications De Recherche Scientifique

Thérapie anticancéreuse

Ce composé a montré un potentiel en thérapie anticancéreuse, notamment en tant qu'inhibiteur puissant du récepteur du facteur de croissance des fibroblastes (FGFR) . L'activation anormale de la voie de signalisation du FGFR joue un rôle essentiel dans divers types de tumeurs, faisant du FGFR une cible importante pour les traitements anticancéreux . Le composé a présenté une puissante activité inhibitrice du FGFR, a inhibé la prolifération des cellules de cancer du sein 4T1, a induit son apoptose et a significativement inhibé la migration et l'invasion des cellules 4T1 .

Synthèse de composés biologiquement actifs

3. Traitement des troubles impliquant une glycémie plasmatique élevée Des composés liés à cette molécule peuvent trouver une application dans la prévention et le traitement des troubles impliquant une glycémie plasmatique élevée, tels que l'hyperglycémie et les affections dans lesquelles une telle réduction de la glycémie est bénéfique : diabète de type 1, diabète consécutif à l'obésité, dyslipidémie diabétique, hypertriglycéridémie, résistance à l'insuline, intolérance au glucose, hyperlipidémie, maladies cardiovasculaires et hypertension .

Applications antivirales

Les dérivés de la pipéridine, qui comprennent ce composé, ont été utilisés comme agents antiviraux .

Applications antimalariennes

Les dérivés de la pipéridine ont également été utilisés dans des applications antimalariennes .

Applications antimicrobiennes et antifongiques

Ces composés ont montré un potentiel dans des applications antimicrobiennes et antifongiques .

Applications antihypertensives

Les dérivés de la pipéridine ont été utilisés dans le traitement de l'hypertension .

Applications analgésiques et anti-inflammatoires

Ces composés ont été utilisés comme analgésiques et agents anti-inflammatoires .

Orientations Futures

The future directions for “1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine” research could involve further exploration of its mechanism of action, particularly its ability to regulate the PI3K/AKT/mTOR signaling pathway . Additionally, more research could be done to better understand its synthesis and chemical reactions .

Mécanisme D'action

Target of Action

The primary target of the compound 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, also known as 3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

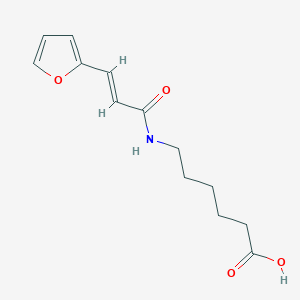

The compound interacts with its target, FGFR, by inhibiting its activity . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in the inhibition of FGFR, thereby disrupting the downstream signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits this process, thereby affecting these biochemical pathways .

Result of Action

The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Propriétés

IUPAC Name |

3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-7-16(8-3-1)10-11-9-15-13-12(11)5-4-6-14-13/h4-6,9H,1-3,7-8,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPOWJRFLZBWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CNC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418693 | |

| Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23616-64-0 | |

| Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)